2-Methoxy-3-(naphthalen-2-YL)benzoic acid

Structural isomerism Functional group differentiation SAR studies

2-Methoxy-3-(naphthalen-2-yl)benzoic acid (CAS 1261933-62-3, MF: C₁₈H₁₄O₃, MW: 278.3) is a polyaromatic carboxylic acid featuring a methoxy group at the ortho-position and a naphthalen-2-yl substituent at the meta-position of the benzoic acid core. The compound is typically synthesized via Suzuki–Miyaura cross-coupling.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 1261933-62-3
Cat. No. B6403876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(naphthalen-2-YL)benzoic acid
CAS1261933-62-3
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H14O3/c1-21-17-15(7-4-8-16(17)18(19)20)14-10-9-12-5-2-3-6-13(12)11-14/h2-11H,1H3,(H,19,20)
InChIKeyQDSMLQAAKLVLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-(naphthalen-2-YL)benzoic acid (CAS 1261933-62-3) Technical Profile for Research Procurement


2-Methoxy-3-(naphthalen-2-yl)benzoic acid (CAS 1261933-62-3, MF: C₁₈H₁₄O₃, MW: 278.3) is a polyaromatic carboxylic acid featuring a methoxy group at the ortho-position and a naphthalen-2-yl substituent at the meta-position of the benzoic acid core . The compound is typically synthesized via Suzuki–Miyaura cross-coupling . Its structural motif aligns with the naphthalene-based arotinoid scaffold class, where substitution pattern critically governs receptor binding selectivity [1].

Scaffold
Naphthalene-based arotinoid scaffold for RAR studies
Substitution
Ortho-methoxy for conformational control and H-bonding
Synthesis
Established Suzuki–Miyaura cross-coupling route
Purity
Supplier-defined purity specification supports assay reproducibility

Why 2-Methoxy-3-(naphthalen-2-YL)benzoic acid Cannot Be Substituted with Common Naphthylbenzoic Acid Analogs


Within the naphthylbenzoic acid chemical space, simple positional isomerism produces compounds with fundamentally different physicochemical and biological interaction profiles. For instance, 3-(naphthalen-2-yl)benzoic acid (lacking the 2-methoxy group) has been reported to exhibit antibacterial and antifungal activities , while 4-(naphthalen-2-yl)benzoic acid derivatives have been explored for anticancer applications [1]. The presence, position, and electronic character of substituents—particularly the ortho-methoxy group in the target compound—determine hydrogen bonding capacity, conformational rigidity, and π-stacking geometry, which are critical for target engagement in retinoid receptor modulation and related signaling pathways [2]. Substituting with a non-methoxylated or differently substituted analog introduces uncontrolled variables in assay reproducibility and structure-activity relationship (SAR) interpretation.

Ortho-methoxy absence
Unsubstituted 3-(naphthalen-2-yl)benzoic acid lacks H-bond acceptor; may shift binding and SAR interpretation.
Naphthalene regioisomerism
Naphthalen-1-yl isomer shares MW but bent geometry; may alter π-stacking and receptor recognition.
Class-level SAR sensitivity
Arotinoid SAR: substitution pattern governs RAR subtype transactivation; non-standard analogs risk confounding variables.

Quantitative Differentiation of 2-Methoxy-3-(naphthalen-2-YL)benzoic acid from Close Structural Analogs


Unique Ortho-Methoxy Substitution: Structural Divergence from 3-(Naphthalen-2-yl)benzoic acid

The target compound 2-Methoxy-3-(naphthalen-2-yl)benzoic acid (CAS 1261933-62-3) is structurally differentiated from the unsubstituted analog 3-(naphthalen-2-yl)benzoic acid (CAS 168618-46-0) by the presence of an ortho-methoxy group on the benzoic acid ring . This methoxy group introduces hydrogen bond acceptor capacity and alters the dihedral angle between the naphthalene and benzoic acid moieties through steric and electronic effects. While 3-(naphthalen-2-yl)benzoic acid has demonstrated antimicrobial activity, its molecular weight (248.28 g/mol) and logP differ substantially from the methoxylated target compound (278.3 g/mol), indicating distinct physicochemical behavior .

Ortho-Methoxy Substitution
Data to verify
+30.02 g/mol MW; ortho-OCH₃ addition vs. unsubstituted analog (MW 248.28)
Supports SAR-specific substitution review; non-interchangeable with unsubstituted analog
No direct comparative data; structural inference
Structural isomerism Functional group differentiation SAR studies

Positional Isomer Distinction: Naphthalen-1-yl vs. Naphthalen-2-yl Regioisomers

The target compound 2-Methoxy-3-(naphthalen-2-yl)benzoic acid (CAS 1261933-62-3) bears the naphthalene substituent at the 2-position (beta-position), distinguishing it from the 1-position (alpha-position) isomer 2-Methoxy-3-(naphthalen-1-yl)benzoic acid . Both isomers share the same molecular formula (C₁₈H₁₄O₃) and molecular weight (278.31 g/mol), yet the naphthalen-2-yl attachment provides an extended, linear molecular geometry that differs from the bent, sterically hindered conformation of the naphthalen-1-yl isomer . This geometric distinction is critical for molecular recognition events where the orientation of the naphthalene π-surface relative to the benzoic acid plane determines binding pocket complementarity.

Naphthalene Regioisomerism
Data to verify
MW identical (278.3); naphthalen-2-yl linear vs. naphthalen-1-yl bent geometry
Geometric divergence alters π-stacking; not directly interchangeable for binding studies
No quantitative binding data reported for regioisomers
Regioisomerism π-stacking geometry Binding orientation

Arotinoid Scaffold Context: Substitution Pattern Determines Retinoid Receptor Subtype Selectivity

Compounds bearing the naphthalen-2-yl-benzoic acid core belong to the arotinoid class of synthetic retinoids, where subtle changes in substitution pattern produce dramatic shifts in retinoic acid receptor (RAR) subtype selectivity [1]. Systematic studies on (3-halo)benzoic acids connected to C5- or C8-substituted naphthyl rings have established that the identity and position of substituents on both the naphthalene and benzoic acid moieties govern transactivation profiles toward RARα, RARβ, and RARγ [1]. The target compound's specific 2-methoxy-3-(naphthalen-2-yl) substitution represents a distinct point within this SAR landscape.

Arotinoid Scaffold SAR
Class-level inference
Substitution pattern on naphthyl and benzoic acid governs RARα/β/γ transactivation (class-level SAR from analog studies)
Specific substitution pattern may support RAR subtype interrogation
Direct target-compound transactivation data not reported; inferred from analog SAR
RAR selectivity Arotinoid chemistry Nuclear receptor modulation

Supplier Purity Specifications: ≥95% Baseline for Reproducible Assay Performance

Commercial suppliers of 2-Methoxy-3-(naphthalen-2-yl)benzoic acid (CAS 1261933-62-3) report minimum purity specifications ranging from 95% to 98% . This established purity benchmark enables cross-study comparability when this specific CAS number is used. In contrast, sourcing of non-CAS-registered or custom-synthesized analogs may lack standardized purity documentation, introducing uncontrolled variability in biological assay outcomes .

Purity Specification
Supplier data
≥95% to ≥98% (supplier-reported)
Documented purity supports assay reproducibility across studies
Inter-lot consistency to be verified per batch COA
Purity specification QC metrics Reproducibility

Defined Research Applications for 2-Methoxy-3-(naphthalen-2-YL)benzoic acid (CAS 1261933-62-3)


Structure-Activity Relationship Studies of Naphthalene-Based Retinoid Receptor Modulators

This compound serves as a defined intermediate or comparator in SAR campaigns investigating how ortho-methoxy substitution on the benzoic acid ring affects RAR subtype transactivation relative to halo-substituted and non-substituted analogs. Its specific 2-methoxy-3-(naphthalen-2-yl) geometry provides a unique data point for mapping the pharmacophore requirements of arotinoid-class compounds [1].

Regioisomeric Control Experiments in π-Stacking and Molecular Recognition Studies

The target compound's naphthalen-2-yl attachment yields a linear geometry distinct from the naphthalen-1-yl isomer, enabling its use as a tool to probe how naphthalene orientation influences binding pocket complementarity, intercalation, or supramolecular assembly. Both isomers share identical molecular weight and formula, eliminating mass-based confounding variables .

Synthetic Intermediate for Extended Naphthylbenzoic Acid Derivatives

The carboxylic acid functional group provides a reactive handle for amide coupling, esterification, or further derivatization, making this compound a versatile building block for generating focused libraries of naphthalene-benzoic acid conjugates. The Suzuki–Miyaura-based synthesis route is well-established, supporting reliable supply for multi-step synthetic workflows .

Analytical Standard for Method Development and Purity Calibration

With documented purity specifications (≥95% to ≥98%), this CAS-registered compound may be employed as a reference standard for HPLC or LC-MS method development targeting naphthylbenzoic acid derivatives .

Application
Selection Property
Validation Focus
Retinoid receptor SAR studies
Ortho-methoxy substitution pattern
RAR subtype transactivation profiling
π-Stacking and recognition studies
Naphthalene regioisomeric geometry
Binding-pocket complementarity assessment
Synthetic derivatization
Carboxylic acid reactive handle
Amide/ester coupling efficiency
Analytical method development
Documented purity specification
HPLC/LC-MS calibration reproducibility

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